molecular formula C9H9NO2 B1278812 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile CAS No. 4468-58-0

2-(3-Hydroxy-4-methoxyphenyl)acetonitrile

Cat. No. B1278812
CAS RN: 4468-58-0
M. Wt: 163.17 g/mol
InChI Key: YAIONKMWQNEDJU-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-4-methoxyphenyl)acetonitrile is a chemical compound that is part of a broader class of organic molecules which include various substituted phenylacetonitriles. These compounds are of interest due to their potential applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The compound itself contains a phenyl ring with hydroxy and methoxy substituents, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the synthesis of 4-hydroxy-3-methoxyphenylacetonitrile was achieved starting from vanillin, involving protection of the hydroxyl group, reduction, chloridization, and nitrilation, with high yields reported for each step . Another related compound, 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, was synthesized via a base-catalyzed reaction of 3,4,5-trimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile . These methods could potentially be adapted for the synthesis of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile has been determined using various techniques. For example, the crystal structure of a dipolarophile closely related to our compound of interest was elucidated, showing intermolecular and intramolecular hydrogen bonds . Additionally, the absolute configuration of another related compound was determined by X-ray structural analysis . These studies suggest that 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile would likely exhibit similar structural features, such as hydrogen bonding, which could affect its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of phenylacetonitrile derivatives has been the subject of various investigations. For instance, the anodic oxidation of 3,4,5-trimethoxytoluene in acetonitrile leads to dimeric biphenyl products , and the lipase-catalyzed transesterification of related compounds has been used to produce optically pure diols . These studies provide insights into the types of chemical reactions that 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile might undergo, such as oxidation and biocatalytic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylacetonitrile derivatives are influenced by their functional groups and molecular structure. For example, the presence of a methoxy group can affect the stability of the cation in elimination reactions , and the solvent used in synthesis can impact the yield and purity of the final product . These findings suggest that the hydroxy and methoxy groups in 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile would play a significant role in determining its physical and chemical properties, such as solubility, boiling point, and reactivity.

Scientific Research Applications

Fluorescence Properties and Proton Transfer Studies

  • Multiband Fluorescence Spectral Properties : The spectral characteristics of dyes structurally similar to 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile, such as 1-methyl-2-(4-methoxyphenyl)-3-hydroxy-4(1H)-quinolone (QMOM), have been explored. These dyes exhibit dual fluorescence and excited-state proton transfer, contributing to their potential in scientific applications like fluorescence spectroscopy (Tomin & Jaworski, 2011).

Solvolysis and Nucleophilic Addition Studies

  • Solvolysis Reactions : Research on similar compounds, such as 2-methoxy-2-phenyl-3-butene, undergoing solvolysis in acetonitrile-water mixtures, provides insights into the behavior of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile under similar conditions. These studies reveal the mechanisms of nucleophilic addition and rearrangement reactions (Jia et al., 2002).

Sonochemistry and Hydrolysis Studies

  • Sonication Effects on Non-Radical Reactions : The effects of sonication on the hydrolysis of compounds similar to 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile in acetonitrile-water mixtures have been examined. These studies are crucial in understanding how ultrasonic irradiation influences the kinetics of such reactions (Tuulmets et al., 2014).

Voltammetry and Electron Transfer Studies

  • Voltammetric Studies in Acetonitrile : Research into the voltammetric behavior of compounds in acetonitrile, such as α-hydroxyquinones, can provide comparative insights into the electron transfer characteristics of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile. These studies are significant for applications in electrochemistry and analytical chemistry (Bautista-Martínez et al., 2003).

Acylation and Hydrolysis Studies

  • Acylation of Amines and Pyrazole : Research on the acylation of amines with compounds structurally similar to 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile, like [2-isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetyl chloride, contributes to understanding its potential in synthetic organic chemistry (Arutjunyan et al., 2013).

Photostability and Degradation Studies

  • Photostability in Aqueous Acetonitrile Solutions : The photostability of compounds, such as KBT-3022 (ethyl 2-[4,5-bis(4-methoxyphenyl)thiazole-2-yl]pyrrol-1-ylacetate) in acetonitrile solutions, provides insights into the stability and degradation pathways of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile under light exposure. This is particularly relevant for its potential applications in photochemistry and pharmaceutical sciences (Hanamori et al., 1992).

Safety And Hazards

The compound is labeled with the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .

Future Directions

Given the limited information available on 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile, future research could focus on elucidating its synthesis, chemical reactions, and mechanism of action. Additionally, its potential biological activities could be explored further, given the known properties of phenolic glycosides .

properties

IUPAC Name

2-(3-hydroxy-4-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIONKMWQNEDJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452048
Record name (3-Hydroxy-4-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Hydroxy-4-methoxyphenyl)acetonitrile

CAS RN

4468-58-0
Record name 3-Hydroxy-4-methoxybenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4468-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Hydroxy-4-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CJ Yang, ZB Wang, DL Zhu, Y Yu, YT Lei, Y Liu - Molecules, 2012 - mdpi.com
Chemical investigation of the ethanol extract of the aerial parts of Hydrangea macrophylla collected in the Sichuan Province of China resulted in the isolation of two new cyanogenic …
Number of citations: 14 www.mdpi.com
M Yulvianti, C Zidorn - Molecules, 2021 - mdpi.com
Cyanogenic glycosides are an important and widespread class of plant natural products, which are however structurally less diverse than many other classes of natural products. So far, …
Number of citations: 35 www.mdpi.com

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